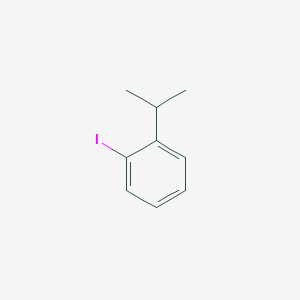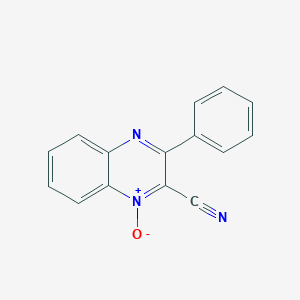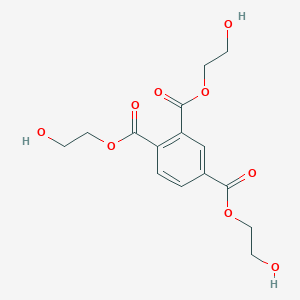
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate was first synthesized by R. E. Schaub and C. W. Bock in 1956. Since then, it has been used extensively in scientific research due to its unique properties. THT is a tricarboxylic acid that is commonly used as a buffer in biological and biochemical experiments. It is a zwitterionic compound and has a pKa of 8.1, making it an effective buffer in the pH range of 7.0-9.2.
Mechanism Of Action
THT acts as a buffer by accepting or donating protons to maintain a stable pH. It also acts as a chelator by binding to metal ions, such as calcium and magnesium, which can interfere with biological reactions. THT stabilizes proteins and other biomolecules by preventing denaturation and aggregation.
Biochemical And Physiological Effects
THT has no known direct biochemical or physiological effects on humans or animals. It is considered safe for use in scientific research and is not classified as a hazardous substance.
Advantages And Limitations For Lab Experiments
THT has several advantages for use in lab experiments. It is a zwitterionic compound, which means that it does not interfere with biological reactions. It has a high buffering capacity and is effective in the pH range of 7.0-9.2. THT is also stable over a wide range of temperatures and can be stored for long periods of time. However, THT can interfere with some assays that are sensitive to metal ions, and it may not be suitable for experiments that require a specific pH range outside of its effective range.
Future Directions
There are several future directions for the use of THT in scientific research. One potential application is in the development of new drugs and therapies. THT has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Another potential application is in the development of new diagnostic tools. THT can be used to stabilize biomolecules for analysis, which may improve the accuracy and reliability of diagnostic tests. Finally, THT may have applications in the field of nanotechnology. Its unique properties may make it useful in the development of new materials and devices.
In conclusion, Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for the purification, characterization, and stabilization of biomolecules. THT has several advantages for use in lab experiments, but it may not be suitable for all applications. There are several future directions for the use of THT in scientific research, and its potential applications are exciting areas for further exploration.
Synthesis Methods
THT is synthesized by the reaction of trimesic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained as a white crystalline powder. The purity of the product can be improved by recrystallization from water.
Scientific Research Applications
THT is widely used in scientific research as a buffer, chelator, and stabilizer. It is used in the purification and characterization of proteins, nucleic acids, and other biomolecules. THT is also used in the preparation of electrophoresis gels and as a component of cell culture media.
properties
CAS RN |
17773-18-1 |
|---|---|
Product Name |
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |
Molecular Formula |
C15H18O9 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C15H18O9/c16-3-6-22-13(19)10-1-2-11(14(20)23-7-4-17)12(9-10)15(21)24-8-5-18/h1-2,9,16-18H,3-8H2 |
InChI Key |
RKRLWZJUPQYOQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |
Other CAS RN |
17773-18-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



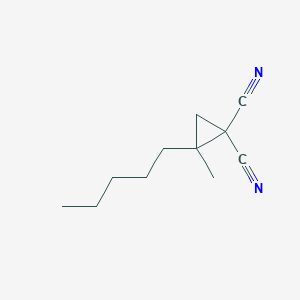
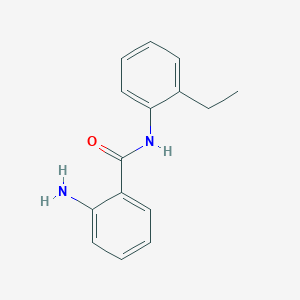
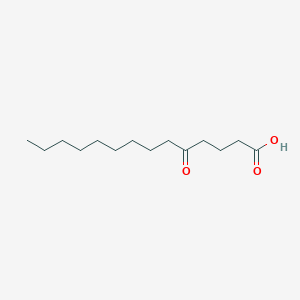
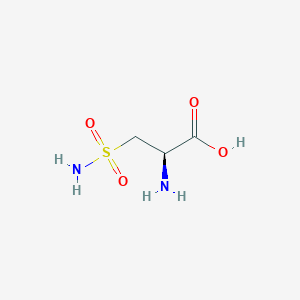
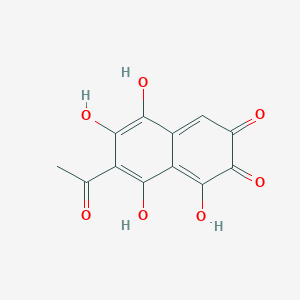
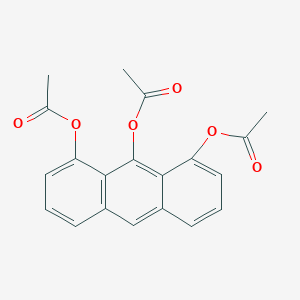

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
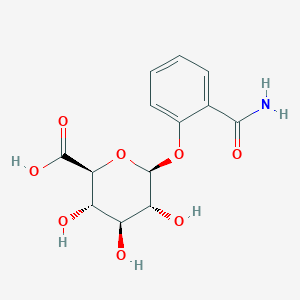
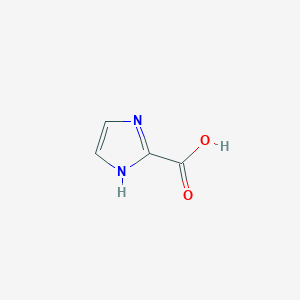
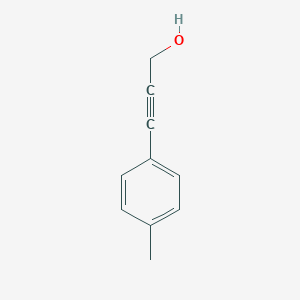
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
